molecular formula C12H17N3O B8159976 1-((5-Azidopentyl)oxy)-3-methylbenzene

1-((5-Azidopentyl)oxy)-3-methylbenzene

Cat. No.: B8159976
M. Wt: 219.28 g/mol
InChI Key: GYGIFNPLBMUAQA-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-3-methylbenzene is a synthetic aromatic compound featuring a meta-methyl-substituted benzene ring linked to a pentyl chain terminating in an azide (–N₃) group via an ether (–O–) bridge. This structure combines the aromatic stability of the benzene ring with the reactivity of the azide group, making it a candidate for applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and glycobiology.

Properties

IUPAC Name

1-(5-azidopentoxy)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-11-6-5-7-12(10-11)16-9-4-2-3-8-14-15-13/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGIFNPLBMUAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Azidopentyl)oxy)-3-methylbenzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((5-Azidopentyl)oxy)-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting azides to amines.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from the reduction of the azide group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-((5-Azidopentyl)oxy)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-3-methylbenzene primarily involves its azide group, which can undergo cycloaddition reactions to form triazoles. These reactions are facilitated by copper(I) catalysts and proceed through a concerted mechanism involving the formation of a five-membered ring . The azide group can also be reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Compound Name Substituent Position Chain Length Functional Group Yield (%) Key NMR Shifts (δ, ppm)
1-((5-Azidopentyl)oxy)-3-methylbenzene 3-methyl, pentyloxy C5 –N₃ N/A Inferred: Aromatic ~6.5–7.5; –CH₂–N₃ ~3.2
1-(Azidomethyl)-3-methylbenzene (L8) 3-methyl C1 (direct) –N₃ 95 1H NMR: 6.73 (s, 1H Ar); CH₃ ~2.3
(Z)-1-(1,2-Dibromovinyl)-3-methylbenzene 3-methyl C2 (vinyl) –Br 73 1H NMR: 7.87–7.86 (m, 2H Ar); CH₃ ~2.1
1-[(1-Aminopropan-2-yl)oxy]-3-methylbenzene 3-methyl C3 –NH₂ N/A Inferred: NH₂ ~1.5–2.5; CH₃ ~2.3

Key Observations :

  • Substituent Position : The meta-methyl group in all compounds reduces steric hindrance compared to ortho-substituted analogs (e.g., L7 in ), favoring higher synthetic yields (e.g., 95% for L8 vs. 72% for L7) .
  • Chain Length and Flexibility: The pentyl chain in the target compound introduces greater conformational flexibility and lipophilicity (predicted LogD ~1.5–2.5) compared to the rigid azidomethyl group in L8 (LogD likely lower due to shorter chain). This may enhance solubility in nonpolar solvents .
  • Functional Group Reactivity: The terminal azide group enables click chemistry applications, contrasting with the amine in 1-[(1-Aminopropan-2-yl)oxy]-3-methylbenzene, which is suited for conjugation via amide bonds. Azides are more reactive but less stable under heat/light than amines .

Physicochemical Properties

Table 2: Calculated Properties of Selected Analogs

Compound Name H-Bond Acceptors H-Bond Donors LogD (pH 7.4) Stability Concerns
This compound 3 (ether, azide) 0 Predicted ~2.5 Azide decomposition under UV/heat
1-(Azidomethyl)-3-methylbenzene (L8) 2 (azide) 0 ~1.2 Moderate thermal stability
1-[(1-Aminopropan-2-yl)oxy]-3-methylbenzene 2 (ether, amine) 1 (amine) -1.02 Amine oxidation

Key Observations :

  • The target compound’s longer alkyl chain increases LogD compared to L8, suggesting better lipid bilayer penetration. However, its azide group poses stability risks absent in the amine analog .
  • The absence of H-bond donors in azide-containing compounds reduces aqueous solubility relative to the amine derivative .

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